molecular formula C10H10N2O2 B1601408 ethyl 1H-BENZIMIDAZOLE-5-CARBOXYLATE CAS No. 58842-61-8

ethyl 1H-BENZIMIDAZOLE-5-CARBOXYLATE

Cat. No. B1601408
CAS RN: 58842-61-8
M. Wt: 190.2 g/mol
InChI Key: HUOIDCCHUGUZQS-UHFFFAOYSA-N
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Patent
US09126987B2

Procedure details

Benzimidazole-5-carboxylic acid I (12.9 g, 0.08 mmol) was dissolved in 100 mL of EtOH and mL of conc. H2SO4 (0.088 mmol) were added. The solution was refluxed for 24 h. After that the mixture was poured on ice and brought to neutral pH. The resulting mixture was extracted with ethyl acetate (3×100 ml). The combined organic layers were dried over Na2SO4. After that the solvent was removed under reduced pressure. Yield: 12.6 g, 83%
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0.088 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[NH:3][CH:2]=1.OS(O)(=O)=O.[CH3:18][CH2:19]O>>[N:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([O:12][CH2:18][CH3:19])=[O:11])=[CH:9][C:4]=2[NH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CNC2=C1C=CC(=C2)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
0.088 mmol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
After that the mixture was poured on ice
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
After that the solvent was removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
N1=CNC2=C1C=CC(=C2)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.